molecular formula C9H7BrFN3 B13547250 5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine

5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine

Cat. No.: B13547250
M. Wt: 256.07 g/mol
InChI Key: WDOHCUUVNNFVEZ-UHFFFAOYSA-N
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Description

5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine is an organic compound that belongs to the class of pyrazoles It is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine typically involves the following steps:

    Starting Material: The synthesis begins with 3-bromo-2-fluoroaniline.

    Formation of Pyrazole Ring: The aniline derivative undergoes cyclization with hydrazine hydrate to form the pyrazole ring.

The reaction conditions often include the use of solvents like ethanol or dioxane, and catalysts such as tin(II) chloride or iron powder .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide are used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds .

Scientific Research Applications

5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine is unique due to its pyrazole ring, which imparts distinct chemical and biological properties. The combination of bromine and fluorine atoms further enhances its reactivity and binding affinity, making it a valuable compound in various research applications.

Properties

Molecular Formula

C9H7BrFN3

Molecular Weight

256.07 g/mol

IUPAC Name

5-(3-bromo-2-fluorophenyl)-1H-pyrazol-3-amine

InChI

InChI=1S/C9H7BrFN3/c10-6-3-1-2-5(9(6)11)7-4-8(12)14-13-7/h1-4H,(H3,12,13,14)

InChI Key

WDOHCUUVNNFVEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Br)F)C2=CC(=NN2)N

Origin of Product

United States

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